Controlled Lipophilicity (XLogP3) Differentiates (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol from Non-Methylated and Mono-Methylated Analogs
The computed lipophilicity (XLogP3) of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol is 2.5 . This value is intermediate between the lower lipophilicity of the non-methylated 2-phenylthiazole analog (XLogP3 of 2-phenylthiazole is 2.8) and the higher lipophilicity expected for bulkier substituents. The 3,5-dimethyl substitution provides a balanced lipophilic profile that is often associated with improved membrane permeability and oral bioavailability in phenylthiazole drug candidates [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 2-Phenylthiazole: 2.8; 2-(4-Chlorophenyl)thiazole: 3.4 |
| Quantified Difference | Target compound is 0.3 units lower than 2-phenylthiazole and 0.9 units lower than the 4-chloro analog |
| Conditions | Computed property based on molecular structure (software calculation) |
Why This Matters
Lipophilicity directly impacts a compound's ability to cross biological membranes and influences its pharmacokinetic profile; a controlled XLogP3 of 2.5 positions this compound favorably for oral drug development compared to more lipophilic analogs that may suffer from poor solubility or rapid metabolism [1].
- [1] The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review, Anti-Infective Agents, 2022. View Source
